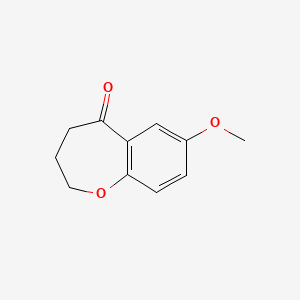

7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-8-4-5-11-9(7-8)10(12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDQPKDUJDKJRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methoxy 2,3,4,5 Tetrahydro 1 Benzoxepin 5 One and Its Precursors

De Novo Synthesis Pathways

The de novo synthesis of the 7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one framework relies on the formation of the seven-membered ring system from acyclic precursors. Several strategic approaches have been developed for constructing benzoxepinone cores.

Cyclization Reactions in Benzoxepinone Formation

Cyclization reactions are fundamental to the formation of the benzoxepinone ring. A prevalent method is the intramolecular Friedel-Crafts acylation, which involves the cyclization of a carboxylic acid precursor onto an aromatic ring. For the target compound, this typically involves the acid-catalyzed ring closure of 4-(3-methoxyphenoxy)butanoic acid. The reaction proceeds by activating the carboxylic acid, often with reagents like thionyl chloride or polyphosphoric acid, to generate an acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring to form the new carbon-carbon bond, completing the seven-membered ring. This strategy is analogous to methods used for synthesizing similar seven-membered heterocyclic ketones, such as benzo[b]azepines. researchgate.net

Modern methods have also employed palladium-catalyzed cyclizations, which can involve the activation of arylic C-H bonds to form the heterocyclic ring system, offering alternative pathways to these structures. mdpi.com Peptide cyclization, while a different field, also offers insights into forming large ring structures through methods like lactamization, which can be conceptually compared to the lactone formation in benzoxepinones. researchgate.netnih.govresearchgate.net

Multi-component and One-Pot Synthesis Approaches

Multi-component reactions (MCRs) offer an efficient route to complex molecules by combining three or more starting materials in a single step. mdpi.com While a specific MCR for this compound is not prominently documented, the principles of MCRs, such as the Ugi and Petasis reactions, can be adapted to rapidly assemble precursors for benzoxepinones. nih.govbeilstein-journals.org These reactions are valued for their high atom economy and ability to generate molecular diversity from simple building blocks. rug.nl

For instance, a one-pot synthesis of novel chromeno-benzoxepinones has been described, starting from 1-benzoxepin-5-ones and salicylaldehydes. This reaction proceeds through an oxa-Michael addition followed by an aldol (B89426) condensation, demonstrating how a pre-existing benzoxepinone core can be elaborated in a single pot to create more complex, fused-ring systems. researchgate.net

Alkylation-Cyclization Strategies

A highly effective and common two-step approach to synthesizing the target molecule is the alkylation-cyclization strategy. This method builds the necessary precursor in the first step and then closes the ring in the second.

Alkylation: The synthesis begins with the O-alkylation of a phenol. For the target compound, 3-methoxyphenol (B1666288) is reacted with a reagent containing a four-carbon chain with a terminal leaving group, such as ethyl 4-bromobutyrate. This reaction, typically a Williamson ether synthesis, forms ethyl 4-(3-methoxyphenoxy)butanoate.

Cyclization: The ester from the first step is saponified to the corresponding carboxylic acid, 4-(3-methoxyphenoxy)butanoic acid. This acid then undergoes an intramolecular Friedel-Crafts acylation, as described previously. The use of a Lewis acid like aluminum trichloride (B1173362) or a strong protic acid promotes the cyclization onto the aromatic ring to yield this compound. researchgate.net This sequential strategy provides a reliable and high-yielding route to the desired product.

Table 1: Alkylation-Cyclization Strategy Overview

| Step | Reaction Type | Reactants | Product | Key Reagents |

| 1 | O-Alkylation (Williamson Ether Synthesis) | 3-Methoxyphenol, Ethyl 4-bromobutyrate | Ethyl 4-(3-methoxyphenoxy)butanoate | Base (e.g., K₂CO₃) |

| 2 | Saponification | Ethyl 4-(3-methoxyphenoxy)butanoate | 4-(3-Methoxyphenoxy)butanoic acid | Base (e.g., NaOH), then Acid |

| 3 | Intramolecular Friedel-Crafts Acylation | 4-(3-Methoxyphenoxy)butanoic acid | This compound | PPA or AlCl₃ |

Tandem Oxidation and Iodolactonization Protocols

Iodolactonization is a powerful reaction for forming lactones from unsaturated carboxylic acids. wikipedia.org A tandem protocol combining oxidation and iodolactonization has been developed for the efficient synthesis of related heterocyclic systems like halogenated benzodioxepinones. nih.gov This process typically starts with a molecule containing both an aldehyde and a suitably positioned carbon-carbon double bond. nih.gov

The reaction mechanism involves two key stages:

Oxidation: The aldehyde is first oxidized to a carboxylic acid in situ.

Iodolactonization: An iodine source (e.g., I₂) reacts with the double bond to form a cyclic iodonium (B1229267) ion intermediate. The nearby carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to close the ring and form the iodinated lactone. nih.gov

While this method directly yields a halogenated product, it highlights a sophisticated strategy for constructing the seven-membered lactone ring under mild conditions. wikipedia.orgnih.gov The incorporated iodine atom also serves as a versatile handle for further chemical modifications. nih.gov

Functional Group Interconversions and Derivatization Strategies

Once the this compound core has been synthesized, it can be further modified through various functional group interconversions and derivatization reactions.

Alkylation and Substitution Reactions

The benzoxepinone scaffold possesses multiple reactive sites that allow for derivatization.

α-Alkylation: The methylene (B1212753) group adjacent to the carbonyl (C4) is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This nucleophilic enolate can then react with various electrophiles, most commonly alkyl halides, to install substituents at the C4 position.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the molecule can undergo electrophilic aromatic substitution. The existing methoxy (B1213986) group is an activating, ortho-para directing group, while the ether oxygen of the oxepine ring is also activating. These factors direct incoming electrophiles primarily to the C6 and C8 positions. Standard reactions like Friedel-Crafts alkylation and acylation can be used to introduce new carbon substituents onto the aromatic ring. libretexts.orgyoutube.com However, care must be taken as polyalkylation can be a side reaction when using Friedel-Crafts alkylation due to the activating nature of the newly added alkyl group. libretexts.orgyoutube.com

Table 2: Potential Derivatization Reactions

| Reaction Type | Position | Reagents | Expected Product |

| α-Alkylation | C4 | 1. LDA2. R-X (Alkyl Halide) | 4-Alkyl-7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one |

| Friedel-Crafts Acylation | C6 / C8 | RCOCl, AlCl₃ | 6/8-Acyl-7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one |

| Nitration | C6 / C8 | HNO₃, H₂SO₄ | 6/8-Nitro-7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one |

| Halogenation | C6 / C8 | Br₂, FeBr₃ | 6/8-Bromo-7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one |

Reduction and Oxidation Reactions

Reduction and oxidation reactions are fundamental in modifying the this compound scaffold, primarily targeting the carbonyl group or the cyclic backbone.

The reduction of the 5-keto group to a hydroxyl group is a common transformation. While specific studies on this compound are not extensively detailed, analogous reductions on related benzotropone structures have been performed using standard reducing agents. For instance, the reduction of 4,5-benzotropone with lithium aluminum hydride (LiAlH₄) successfully yields the corresponding alcohol beilstein-journals.org. This suggests that a similar approach would be effective for reducing the ketone in the target compound to furnish 7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-ol.

Oxidation reactions are often employed to introduce unsaturation into the cyclic ketone framework, yielding the corresponding enone. General methods for the direct dehydrogenation of cyclic ketones are well-established. Catalytic systems, such as those using palladium(II) trifluoroacetate (B77799) [Pd(TFA)₂] with a dimethyl sulfoxide (B87167) (DMSO) co-catalyst under an oxygen atmosphere, have proven effective for converting various cyclic ketones into their α,β-unsaturated counterparts nih.gov. Other methods described for the synthesis of unsaturated benzoxepinones include oxidation of intermediate alcohols with manganese dioxide (MnO₂) or dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) semanticscholar.org.

Table 1: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Alcohol | beilstein-journals.org |

| Oxidation | Manganese Dioxide (MnO₂) | Enone (from alcohol precursor) | semanticscholar.org |

| Oxidation | DDQ | Enone | semanticscholar.org |

| Oxidation | Pd(TFA)₂/DMSO, O₂ | Enone | nih.gov |

Regioselective Functionalization Techniques

Regioselective functionalization allows for the introduction of chemical groups at specific positions on the molecule, which is crucial for developing derivatives with tailored properties. Much of the regioselective chemistry is performed on precursors like 7-methoxy-tetralone derivatives.

Studies on 3-carboxy-7-methoxy-1-tetralone, a closely related precursor, demonstrate several regioselective transformations. The ketone can react with aromatic aldehydes to form benzylidene derivatives at the C-2 position asianpubs.orgresearchgate.net. Furthermore, the carboxyl group at C-3 can be converted into an acid chloride, which then serves as a handle for condensation with various nucleophiles to create anilide and oxadiazole derivatives asianpubs.orgresearchgate.net. These examples highlight how existing functional groups can direct reactions to specific sites on the molecular scaffold.

Directed metalation is another powerful technique for achieving regioselectivity. While not specifically documented for this compound, the principle is widely applied in heterocyclic chemistry. This method involves using a directing group to deprotonate a specific ortho-position with a strong base, followed by quenching with an electrophile to introduce a new substituent worktribe.com. Such strategies could potentially be adapted for the functionalization of the aromatic ring of the benzoxepinone core. Additionally, electrophilic substitution reactions like bromination have been used as a key step in the synthesis of complex tropone (B1200060) structures, indicating a viable route for functionalizing the aromatic ring of precursors beilstein-journals.org.

Conversion to Oximino Derivatives

The conversion of the ketone at the 5-position to an oximino derivative (an oxime) is a standard functional group transformation. This reaction involves treating the ketone with hydroxylamine (B1172632) or its salts, typically in the presence of a base or in a buffered solution.

This process is a general and high-yielding method for a wide variety of ketones. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. A subsequent dehydration step results in the formation of a carbon-nitrogen double bond, yielding the corresponding oxime. The reaction conditions can often be tuned to favor the formation of either the (E) or (Z) isomer of the oxime.

While the specific synthesis of the oxime from this compound is not detailed in the surveyed literature, numerous protocols exist for the oximation of cyclic ketones and their derivatives researchgate.net. These standard procedures are readily applicable. The resulting oximes can serve as intermediates for further reactions, such as the Beckmann rearrangement or reduction to amines. Conversely, methods for the conversion of oximes back to their parent ketones, often termed deoximation, are also well-documented, utilizing various hydrolytic, oxidative, or reductive conditions organic-chemistry.orgnih.gov.

Advanced Spectroscopic and Analytical Characterization Techniques for 7 Methoxy 2,3,4,5 Tetrahydro 1 Benzoxepin 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of 7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.

High-field ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each nucleus. The ¹H NMR spectrum reveals the number of distinct protons, their electronic environments, and their scalar coupling interactions with neighboring protons. The ¹³C NMR spectrum provides information on the number and type of carbon atoms, including quaternary, methine, methylene (B1212753), and methyl carbons.

For this compound, the aromatic region of the ¹H NMR spectrum is expected to show signals for three protons, with splitting patterns dictated by their positions relative to the methoxy (B1213986) and ether functionalities. The aliphatic portion of the spectrum would display signals for the three methylene groups of the tetrahydro-oxepin ring, typically as complex multiplets due to spin-spin coupling. The methoxy group would appear as a sharp singlet.

In the ¹³C NMR spectrum, distinct signals are expected for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the aliphatic methylene carbons, and the methoxy carbon. The chemical shifts provide insight into the electronic nature of each carbon atom. For instance, the carbonyl carbon (C5) is expected to resonate at a significantly downfield chemical shift (around 200 ppm), characteristic of a ketone.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 7.4 | d | 3.0 |

| H-8 | 6.9 | dd | 8.8, 3.0 |

| H-9 | 7.8 | d | 8.8 |

| H-2 (CH₂) | 4.3 | t | 5.5 |

| H-3 (CH₂) | 2.2 | m | - |

| H-4 (CH₂) | 3.0 | t | 6.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 (C=O) | 198.0 |

| C-5a | 125.0 |

| C-6 | 112.0 |

| C-7 | 165.0 |

| C-8 | 114.0 |

| C-9 | 130.0 |

| C-9a | 162.0 |

| C-2 | 72.0 |

| C-3 | 25.0 |

| C-4 | 42.0 |

The seven-membered ring of the benzoxepin system is conformationally flexible. Studies on analogous 2,3,4,5-tetrahydro-1-benzoxepin (B8777539) systems have shown that the ring typically exists in a dynamic equilibrium between chair (C) and twist-boat (TB) conformations. cdnsciencepub.com The relative populations of these conformers are influenced by the solvent and substitution patterns. cdnsciencepub.com

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful tool to study these conformational exchange processes. cdnsciencepub.comcdnsciencepub.com At room temperature, the rate of interconversion between conformers is often fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, the interconversion rate slows, and the signals corresponding to individual conformers may be resolved. By analyzing the spectra at the coalescence temperature, the energy barrier (ΔG‡) for the ring inversion can be calculated, providing quantitative insight into the molecule's flexibility. For substituted benzoxepins, this barrier is typically around 11 kcal/mol. miamioh.edu It is expected that this compound would exhibit similar dynamic behavior, with the chair conformer likely being the major species in solution.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For the target molecule, COSY would show correlations between the protons on adjacent methylene groups in the oxepin (B1234782) ring (e.g., H-2 with H-3, and H-3 with H-4). It would also reveal the coupling between the aromatic protons H-8 and H-9.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the direct assignment of each protonated carbon atom by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for identifying the connectivity between different structural fragments and for assigning quaternary carbons. For instance, correlations would be expected from the H-4 protons to the carbonyl carbon (C-5) and the aromatic carbon C-5a, and from the methoxy protons to the aromatic carbon C-7, confirming the placement of these groups.

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₁H₁₂O₃), the molecular weight is 192.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 192. The fragmentation of this ion is dictated by the functional groups present. Key fragmentation pathways for ketones and ethers include alpha-cleavage (cleavage of the bond adjacent to the heteroatom or carbonyl group) and the loss of neutral molecules. miamioh.edulibretexts.org

Predicted fragmentation patterns include:

Loss of an ethyl group ([M-29]⁺): Alpha-cleavage next to the carbonyl group could lead to the loss of a C₂H₅ radical from the oxepin ring.

Loss of CO ([M-28]⁺): A characteristic fragmentation for ketones is the loss of a neutral carbon monoxide molecule.

Loss of a methyl radical ([M-15]⁺): Loss of the methyl group from the methoxy ether functionality.

Retro-Diels-Alder (RDA) type cleavage: Cleavage of the seven-membered ring can lead to characteristic fragments.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula C₁₁H₁₂O₃ with high accuracy.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion |

|---|---|

| 192 | [M]⁺˙ (Molecular Ion) |

| 177 | [M - CH₃]⁺ |

| 164 | [M - CO]⁺˙ |

| 163 | [M - C₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A particularly strong and sharp absorption band for the carbonyl (C=O) stretching vibration of the ketone is expected in the range of 1670-1690 cm⁻¹, with the exact position influenced by conjugation with the aromatic ring. nih.gov

Other significant absorptions would include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: Strong bands observed just below 3000 cm⁻¹ (ca. 2850-2960 cm⁻¹).

Aromatic C=C stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-O-C stretching: Strong bands for the aryl-alkyl ether and the cyclic ether functionalities are expected in the 1050-1250 cm⁻¹ region.

Table 4: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂) |

| 1685 | C=O Stretch | Aryl Ketone |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1250 | C-O Stretch | Aryl-Alkyl Ether |

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the purification and isolation of this compound from reaction mixtures or natural extracts. Due to its moderate polarity, standard methods like flash column chromatography on silica (B1680970) gel are highly effective. rsc.org A solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be employed to achieve good separation from nonpolar byproducts and more polar impurities. rsc.org The progress of the separation is typically monitored by thin-layer chromatography (TLC). researchgate.net

Preparative centrifugal radial chromatography is another effective technique for purification. This method utilizes a spinning rotor coated with a layer of adsorbent (like silica gel). The solvent is pumped from the center, and centrifugal force drives it through the adsorbent layer. The sample components are separated into concentric bands as they move outward and are collected as they elute from the edge of the rotor. This technique often provides higher resolution and faster separation times compared to traditional column chromatography.

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed X-ray crystallography data for the specific compound, this compound, is not publicly available. No crystallographic information files (CIFs) or publications detailing the single-crystal X-ray diffraction analysis, including unit cell dimensions, bond lengths, bond angles, and other relevant structural parameters, could be located for this molecule.

While the principles of X-ray crystallography are well-established for the elucidation of the three-dimensional atomic arrangement of crystalline solids, the application of this technique to a specific compound requires that the substance be successfully crystallized and its diffraction pattern analyzed. The absence of such data in the public domain for this compound prevents a detailed discussion and the presentation of specific research findings and data tables as requested.

The scientific community relies on the publication of such data in peer-reviewed journals and deposition in databases like the Cambridge Structural Database (CSD) to disseminate this fundamental structural information. At present, it appears that the crystal structure of this compound has not been determined or, if determined, has not been made publicly available.

Therefore, the requested in-depth analysis and data tables concerning the solid-state structure of this compound as determined by X-ray crystallography cannot be provided.

Theoretical and Computational Studies on 7 Methoxy 2,3,4,5 Tetrahydro 1 Benzoxepin 5 One

Conformational Analysis and Energetics

The conformational preferences of the 2,3,4,5-tetrahydro-1-benzoxepin (B8777539) ring system are dictated by a delicate balance of torsional and steric strains. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings are more flexible and can exist in several low-energy conformations, such as the chair, twist-boat, and boat forms.

The parent compound, 2,3,4,5-tetrahydro-1-benzoxepin, has been shown through dynamic nuclear magnetic resonance studies to exist predominantly in a chair conformation. cdnsciencepub.com However, the energy barrier for ring inversion is lower than that of cyclohexane, and the twist-boat (TB) conformation can be a significant contributor to the conformational equilibrium, especially when destabilizing steric interactions are present in the chair forms. cdnsciencepub.com

For 7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one, the seven-membered ring is fused to a benzene (B151609) ring and contains a carbonyl group at the 5-position. This fusion and substitution pattern significantly influences the conformational equilibria. The chair (C) form is generally the most stable, but the twist-boat (TB) conformation represents a viable alternative. The interconversion between these forms proceeds through higher-energy boat and twist-chair transition states.

Studies on analogous 3-substituted-2,3,4,5-tetrahydro-1-benzoxepins have shown that the twist-boat conformation becomes more populated as steric crowding increases in the chair form. cdnsciencepub.com For instance, while the parent compound exists almost exclusively in the chair form, derivatives with bulky substituents at the 3-position show a significant population of the twist-boat conformer. cdnsciencepub.com

| Compound | Conformation | Population (%) |

|---|---|---|

| 2,3,4,5-tetrahydro-1-benzoxepin | Chair (C) | ~100 |

| 3,3-dimethyl-2,3,4,5-tetrahydro-1-benzoxepin | Chair (C) | 90 |

| Twist-Boat (TB) | 10 | |

| 3,3-dimethoxy-2,3,4,5-tetrahydro-1-benzoxepin | Chair (C) | 92 |

| Twist-Boat (TB) | 8 |

The conformational preference of this compound is governed by a combination of steric, electrostatic, and electronic effects.

Steric Influences : The fusion of the benzene ring introduces a degree of rigidity. The carbonyl group at C5 creates a planar center, which influences the puckering of the rest of the seven-membered ring. The methoxy (B1213986) group at C7 on the aromatic ring does not directly interact sterically with the oxepine ring but can influence the electronic environment.

Electrostatic and Electronic Influences : The oxygen atom in the oxepine ring and the carbonyl oxygen at C5 are electron-rich centers. Dipole-dipole interactions between the C=O bond and the C-O-C ether linkage can influence the relative stability of different conformations. The methoxy group, being an electron-donating group, affects the electronic density of the benzene ring, which can have through-bond effects on the conformational energetics of the fused seven-membered ring. In related heterocyclic systems, the presence of polar substituents has been shown to stabilize twist-boat conformations. cdnsciencepub.com The electronic effect of substituents is often a predominant factor in controlling the ease of chemical reactions and can also play a significant role in conformational stability. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic structure of molecules like this compound.

DFT calculations are widely used to study the properties of benzoxepine (B8326511) derivatives. rsc.orgresearchgate.netacs.org For this compound, DFT would be employed to:

Optimize Geometries : Determine the three-dimensional structures of the various possible conformers (chair, twist-boat, etc.) and identify the lowest energy (most stable) conformation.

Calculate Energies : Compute the relative energies of the different conformers to predict their equilibrium populations. Transition states for the interconversion between conformers can also be located to determine the energy barriers of these processes.

Analyze Vibrational Frequencies : Theoretical vibrational spectra can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the predicted structures.

Determine Electronic Properties : DFT provides information on the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity.

| Method | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization and energy calculations of organic molecules. rsc.org |

| 6-31G* or 6-31+G(d,p) | Pople-style basis sets that include polarization functions to describe the shape of electron clouds more accurately. | Commonly used with B3LYP for a good balance of accuracy and computational cost. nih.gov |

| TD-DFT | Time-Dependent Density Functional Theory. | Used to investigate electronic transitions, such as those observed in UV-Vis spectroscopy. rsc.org |

DFT calculations are instrumental in predicting the chemical reactivity of this compound. nih.gov

Frontier Molecular Orbital (FMO) Theory : The energies and shapes of the HOMO and LUMO can predict how the molecule will react. The HOMO region indicates sites susceptible to electrophilic attack, while the LUMO region indicates sites prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP) : The MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) are electron-rich and likely sites for electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For this molecule, the carbonyl oxygen would be a site of negative potential, and the carbonyl carbon a site of positive potential.

Fukui Functions : These are another descriptor derived from DFT that can quantify the reactivity of different atomic sites in the molecule towards nucleophilic, electrophilic, or radical attack, thus predicting regioselectivity.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information on static molecular structures, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound over time.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. For the target compound, MD simulations would be useful for:

Exploring Conformational Space : MD can simulate the transitions between different conformations (chair, twist-boat), providing a more complete picture of the molecule's flexibility and the conformational landscape than static calculations alone.

Solvent Effects : Simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences conformational preferences and reactivity.

Interaction with Biomolecules : If this compound is being studied for its biological activity, MD simulations can be used to model its interaction with a target protein or receptor, providing insights into the binding mode and affinity. Such simulations are used to confirm the stability of a ligand's binding conformation within a biological target. rsc.org

These computational approaches, from conformational analysis to quantum chemistry and molecular dynamics, provide a comprehensive theoretical framework for understanding the structure, stability, and potential reactivity of this compound.

Potential Applications and Future Research Directions

Role as Chemical Probes in Biochemical Research

Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. eubopen.org While 7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one has not been extensively characterized as a chemical probe, its structure presents a promising foundation for the development of such tools. To function as a probe, the core molecule can be modified with reporter tags, such as fluorescent dyes or biotin, or with reactive groups for covalent labeling of target proteins.

Furthermore, derivatives can be synthesized with "clickable" functional groups, like azides or alkynes. nih.gov This allows for their use in bioorthogonal chemistry techniques, enabling researchers to visualize and track the molecule's interactions within a complex cellular environment without interfering with native biological processes. nih.gov The development of such probes from the benzoxepine (B8326511) scaffold could facilitate a deeper understanding of specific biological pathways and aid in target validation for drug discovery.

Scaffold for Pharmacologically Active Compound Development

The tetrahydro-1-benzoxepine core is a recognized scaffold in the design of pharmacologically active compounds. Research into structurally similar molecules has demonstrated the importance of this framework in achieving desired biological effects. For instance, a class of 1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins has been identified as a new class of antianaphylactic agents, highlighting the therapeutic potential of the methoxy-substituted benzoxepine structure. nih.gov

Notably, in the closely related benzazepine series, the presence and position of an alkoxy group have been shown to be critical for activity. A study on 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones revealed that these compounds possess significant anticonvulsant properties. researchgate.net The 7-heptyloxy derivative, in particular, showed a protective index higher than the established antiepileptic drug carbamazepine, underscoring the vital role of the alkoxy substituent at the C-7 position for potent pharmacological activity. researchgate.net This strongly suggests that this compound is a valuable starting point for synthesizing new derivatives with a wide range of potential therapeutic applications.

Development of Novel Antifungal and Antibacterial Agents

The benzoxepine scaffold has emerged as a promising framework for the development of new antimicrobial agents. Various studies have demonstrated that derivatives of this heterocyclic system exhibit significant activity against a range of pathogens.

Bioactive oxepinochromones have been synthesized and tested for antifungal activity against Candida albicans and Cryptococcus neoformans, with some derivatives showing moderate to good activity and selectivity. nih.gov One compound, 12-O-acetylptaeroxylinol, was particularly effective against C. neoformans with a minimum inhibitory concentration (MIC) of 4.9 μM. nih.gov In another study, a series of benzoxepine–1,2,3–triazole hybrids were designed and synthesized, with several compounds displaying superior antifungal activity against Fusarium oxysporum when compared to the standard drug fluconazole (B54011). researchgate.net

The antibacterial potential of this scaffold is also well-documented. Newly synthesized dibenz[b,e]oxepin derivatives containing fluorine and trifluoromethyl groups have shown promise for the development of novel antimicrobial drugs against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Furthermore, hybrid molecules incorporating benzoxepine, oxime, and 1,2,3-triazole moieties have been found to be generally effective against Gram-negative bacterial species. nih.gov The research indicates that specific substitutions on the benzoxepine ring system are key to modulating the antimicrobial potency and spectrum.

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Oxepinochromones | Cryptococcus neoformans | 12-O-acetylptaeroxylinol showed high activity with a MIC value of 4.9 μM. | nih.gov |

| Benzoxepine–1,2,3–triazole acetamides | Staphylococcus aureus | Exceptional antibacterial susceptibility with MICs in the range of 3.59–10.30 μM. | researchgate.net |

| Benzoxepine–1,2,3–triazole acetamides | Fusarium oxysporum | Superior antifungal activity with MICs as low as 3.25 μM, compared to fluconazole (MIC=3.83 μM). | researchgate.net |

| Fluorinated Dibenz[b,e]oxepinone Oximes | Multi-drug resistant bacteria | Disubstituted compounds showed good activity against Pseudomonas aeruginosa and MRSA. | nih.gov |

| Benzoxepine-oxime-1,2,3-triazole Hybrids | Gram-negative bacteria | Compounds were generally effective against the tested Gram-negative species. | nih.gov |

Advanced Synthetic Method Development

The synthesis of the tetrahydro-benzoxepine core and its derivatives is an active area of research, with modern methods focusing on efficiency and versatility. Advanced synthetic strategies enable the creation of diverse molecular libraries for biological screening. One established method involves the base-induced ring-closure of isoprenyl terminal epoxides to furnish 3-hydroxy-2,3,4,5-tetrahydro-3-methyl nih.govbenzoxepins. rsc.org

More contemporary approaches utilize microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This technique has been successfully applied to the synthesis of related seven-membered heterocycles, such as tetrahydro-1,3-thiazepines, from acyclic precursors in a matter of minutes. beilstein-archives.org Such metal-free and catalyst-free cyclization methods are highly desirable for their operational simplicity and environmental benefits. beilstein-archives.org Additionally, the application of powerful reactions like the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient construction of complex benzoxepine-triazole hybrids from simpler building blocks, facilitating the rapid generation of compounds for structure-activity relationship studies. researchgate.netnih.gov

Integration of Computational and Experimental Approaches for Drug Design

Modern drug discovery heavily relies on the synergy between experimental synthesis and computational modeling. For scaffolds like this compound, computational tools are invaluable for predicting molecular properties and guiding the design of more potent and selective derivatives.

In silico techniques such as molecular docking are used to predict how a molecule will bind to the active site of a biological target, such as an enzyme or receptor. researchgate.netnih.gov This provides insights into the key interactions that drive biological activity and helps rationalize observed structure-activity relationships. For example, docking studies on dibenzoxepinones have been used to investigate their binding interactions with ct-DNA. nih.gov

Furthermore, computational methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. researchgate.netnih.gov By calculating parameters related to "Lipinski's rule of five," researchers can assess the potential oral bioavailability and drug-likeness of designed molecules before committing to their synthesis, thereby saving time and resources. nih.gov This integrated approach, combining computational design with targeted synthesis and biological evaluation, accelerates the development of new therapeutic agents based on the benzoxepine framework. mdpi.com

Q & A

Q. What are the optimized synthetic routes for 7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-one?

- Methodological Answer : The compound can be synthesized via cyclization of substituted styrenes with epoxides under lithiation conditions. For example, 2-lithio-methoxystyrene reacts with epoxides to form dihydrobenzoxepin derivatives, as demonstrated in analogous syntheses . Alternative routes include Friedel-Crafts acylation or intramolecular lactonization of precursor acids (e.g., 7-methoxy-3,4-dihydrocoumarin derivatives) . Key conditions involve anhydrous solvents (THF, DCM), controlled temperatures (0–60°C), and catalysts like zeolite-supported nano Au for improved yields .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Characterization typically includes:

Q. What preliminary biological activities have been reported for benzoxepin derivatives?

- Methodological Answer : Structural analogs (e.g., 7-methoxy-3,4-dihydrocoumarin) exhibit antimicrobial and enzyme inhibitory properties. For example, scaffold-hopping studies using free energy perturbation (FEP) guided design identified benzoxepin derivatives as PDE5 inhibitors, validated via in vitro binding assays (IC < 1 µM) . Testing involves receptor binding assays (GABA for benzodiazepine-like activity) and cytotoxicity profiling in cancer cell lines .

Advanced Research Questions

Q. How can enantioselective synthesis of the benzoxepin core be achieved?

- Methodological Answer : Chiral resolution via asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution) can introduce stereocenters. For example, using (R,R)-salen-Co(III) catalysts in epoxide ring-opening reactions yields enantiomeric excess (>90% ee) . HPLC with chiral columns (e.g., Chiralpak AD-H) confirms enantiopurity .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Methodological Answer : Free energy perturbation (FEP) combined with absolute binding free energy (ABFE) calculations models ligand-receptor interactions. For PDE5 inhibitors, FEP-guided scaffold hopping identified critical hydrophobic interactions (e.g., with Phe820 in PDE5) and hydrogen bonding to Gln817 . Molecular dynamics (MD) simulations (50 ns trajectories) validate stability in binding pockets .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

- Methodological Answer :

Q. How to resolve contradictory data in receptor binding studies?

- Methodological Answer : Discrepancies in GABA binding affinity (e.g., low nM vs. µM ranges) may arise from assay conditions (e.g., pH, ion concentrations). Validate via:

- Radioligand Displacement : Use [H]flumazenil in cortical membranes (IC standardization).

- Functional Assays : Patch-clamp electrophysiology to measure chloride influx in HEK293 cells expressing α1β2γ2 GABA receptors .

Q. What analytical methods ensure purity in pharmacological studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.